3-[(2-amino-9H-purin-6-yl)amino]propanoic acid, also known as 6-amino-9H-purine-9-propanoic acid, is a compound that integrates the structures of purines and amino acids. It is classified as a nucleotide analogue and is primarily utilized in biochemical research and pharmaceutical applications. The compound features a purine base, specifically 2-amino-9H-purine, linked to a propanoic acid moiety through an amino group.
This compound can be sourced from various chemical suppliers and is classified in the realm of biochemical compounds, particularly those involved in nucleotide synthesis. It has a CAS number of 1573548-09-0, indicating its unique identification in chemical databases. The molecular formula for 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid is , highlighting its composition of carbon, hydrogen, nitrogen, and oxygen atoms .
The synthesis of 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid typically involves the reaction of 6-aminopurine with a suitable propanoic acid derivative. One common method includes:
The molecular structure of 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid consists of a purine ring fused to an amino group and a propanoic acid side chain. The structural representation can be described as follows:
The compound's three-dimensional configuration allows for specific interactions with biological targets, making it significant in medicinal chemistry .
3-[(2-amino-9H-purin-6-yl)amino]propanoic acid can undergo several chemical reactions typical for amino acids and purines:
The mechanism of action for 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid primarily involves its role as a nucleotide analogue. It mimics natural nucleotides, allowing it to interfere with nucleic acid synthesis:
This interference can lead to disruptions in cellular processes such as replication and transcription, making it valuable in antiviral research .
The physical properties of 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid include:
Chemical properties include:
3-[(2-amino-9H-purin-6-yl)amino]propanoic acid finds applications in several scientific fields:
This compound exemplifies the intersection of organic chemistry and biochemistry, providing insights into nucleic acid function and potential therapeutic avenues.
3-[(2-amino-9H-purin-6-yl)amino]propanoic acid (PubChem CID: 71825998; molecular formula: C₈H₁₀N₆O₂) exemplifies a hybrid molecular architecture integrating purine and amino acid metabolic pathways [1] . Its biosynthesis begins with the condensation of adenine derivatives (e.g., 2,6-diaminopurine) and β-alanine or its precursors. The purine ring originates from de novo purine biosynthesis intermediates like phosphoribosyl pyrophosphate (PRPP) and glycine, while the propanoic acid moiety derives from aspartate decarboxylation or propionyl-CoA catabolism [5] [9]. Enzymes such as adenine phosphoribosyltransferase catalyze the activation of purine bases, enabling nucleophilic attack by the amino group of 3-aminopropanoic acid derivatives. This step is critical for forming the C-N bond bridging the purine and aliphatic components [1] [8].
Hybrid systems leverage shared metabolic pools: Propionyl-CoA—a key intermediate from odd-chain fatty acid oxidation or amino acid catabolism (e.g., valine, isoleucine)—provides carbon units that feed into the propanoic acid chain via methylmalonyl-CoA pathways [5]. Isotopic tracing in microbial studies confirms the incorporation of ¹³C-labeled propionate into the propanoic acid backbone of purine-alkaloid hybrids, underscoring cross-pathway metabolite channeling .
Table 1: Key Precursors and Enzymes in Hybrid Biosynthesis
Precursor | Metabolic Origin | Incorporating Enzyme | Product Role |
---|---|---|---|
2,6-Diaminopurine | Purine salvage pathway | Purine aminotransferase | Purine core |
β-Alanine / Aspartate | Uracil degradation / Aspartate decarboxylation | Adenine ligase | Propanoic acid moiety |
Propionyl-CoA | Odd-chain fatty acid oxidation | Methylmalonyl-CoA mutase | Carbon skeleton elongation |
ATP | Energy metabolism | ATP-dependent synthetases | Activation of carboxyl groups |
In freshwater sponge microbiomes (Spongilla lacustris), this compound functions as a biosynthetic intermediate in nonribosomal peptide synthetase (NRPS) assembly lines. Genomic analyses reveal that actinomycetes associated with S. lacustris harbor 306 biosynthetic gene clusters (BGCs), including hybrid NRPS-purinogenic clusters . These BGCs encode adenylation domains specific for non-proteinogenic amino acids, which activate 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid for incorporation into antimicrobial peptides. For example, Streptomyces isolates produce purine-embedded cyclic peptides that disrupt biofilm formation in competing bacteria .
The compound’s metabolic integration is evident in methylcitrate cycle-proficient bacteria (e.g., Mycobacterium tuberculosis). Here, propionyl-CoA accumulation—toxic to cells—is mitigated by conversion to pyruvate via methylcitrate synthase (PrpC). This pathway intersects with purine-alkaloid biosynthesis by supplying propanoate-derived units, directly linking central detoxification to secondary metabolism [5] . Consequently, disruptions in propionyl-CoA metabolism reduce secondary metabolite diversity, emphasizing this compound’s role as a metabolic node [5].
Table 2: Secondary Metabolite BGCs Utilizing Purine-Alkaloid Hybrids
Microbial Source | BGC Type | Putative Function | Bioactivity Evidence |
---|---|---|---|
Streptomyces spp. (sponge microbiome) | NRPS-Purinogenic | Biofilm inhibition | In vitro antibiofilm assays |
Mycobacterium tuberculosis | Methylcitrate synthase | Cell wall biogenesis | Gene knockout studies |
Rhodobacter sphaeroides | Acyl-CoA synthetase | Toxin sequestration | Lipid esterification assays |
The amination at C-6 of the purine ring in 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid is ATP-driven, involving glutamine-dependent amidotransferases or direct ammonium incorporation. Enzymes like phosphoribosylformylglycinamidine synthetase (FGAM synthetase) catalyze ATP hydrolysis to activate purine intermediates for nucleophilic substitution [9]. The reaction proceeds via a β-lactam-like acyl-phosphate intermediate, where ATP phosphorylates the carboxyl group of propanoic acid, facilitating nucleophilic attack by the purine’s C-6 amine [1] [8].
Kinetic studies of homologous compounds (e.g., 2-amino-3-(6-amino-9H-purin-9-yl)propanoic acid, CAS 22892-24-6) demonstrate Mg²⁺-dependent ATP hydrolysis (Kₘ = 45 μM for ATP). The amination efficiency is pH-sensitive, with optimal activity at pH 7.5–8.0, aligning with cytoplasmic conditions in producing organisms [8]. Furthermore, ATP not only drives amination but also regulates pathway flux: Elevated ATP/ADP ratios correlate with increased hybrid metabolite output in Streptomyces fermentations .
Table 3: ATP-Dependent Enzymes in Purine-Alkaloid Assembly
Enzyme | Cofactors | Reaction Catalyzed | Kinetic Parameters |
---|---|---|---|
Adenylosuccinate synthetase | Mg²⁺, GTP | Purine ring amination | Kₘ (ATP) = 12 μM; Vₘₐₓ = 8 nmol/min |
FGAM synthetase | Mg²⁺, Glutamine | Formylglycinamide amidation | Kₘ (ATP) = 60 μM; Vₘₐₓ = 15 nmol/min |
NRPS adenylation domain | Mg²⁺ | Carboxyl activation of propanoic acid | Kₘ (ATP) = 45 μM; Vₘₐₓ = 22 nmol/min |
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